Bienvenue dans la boutique en ligne BenchChem!

Rhosin

Rho GTPase GEF interaction Isoform selectivity

Rhosin (G04) is the definitive tool for selective RhoA pathway inhibition. Unlike non-specific ROCK inhibitors (e.g., Y-27632) or transcriptional inhibitors (CCG-1423), Rhosin directly binds RhoA and disrupts its activation by GEFs without affecting Cdc42 or Rac1. With an EC50 of 30–50 µM in MCF7 mammosphere assays and proven in vivo efficacy in reducing lung metastatic nodules in B16BL6 and 4T1 models at 10–30 mg/kg, this compound ensures reproducible, target-specific results. For maximal RhoA pathway blockade, combine with Y16 for synergistic inhibition. Choose Rhosin for unambiguous, publication-ready data.

Molecular Formula C20H18N6O
Molecular Weight 358.4 g/mol
Cat. No. B610472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhosin
SynonymsRhosin;  G04;  G-04;  G 04; 
Molecular FormulaC20H18N6O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N
InChIInChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11+/t16-/m1/s1
InChIKeyFGYHLIHEFHCMPP-FVWOBLMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rhosin: A Selective RhoA Subfamily GTPase Inhibitor for Cancer Metastasis and Neuronal Research


Rhosin (also known as G04) is a synthetic small-molecule inhibitor that specifically targets the RhoA subfamily of Rho GTPases. Its primary mechanism of action is to bind directly to the RhoA GTPase, thereby disrupting its interaction with guanine nucleotide exchange factors (GEFs) and preventing RhoA activation [1]. Rhosin is a key tool compound for investigating RhoA-dependent signaling pathways in cancer cell migration, invasion, metastasis, and neuronal differentiation [2].

Why Rhosin Cannot Be Replaced by Other Rho Pathway Inhibitors in Experimental Protocols


The Rho GTPase signaling network involves multiple, highly homologous proteins (RhoA, RhoB, RhoC) and their downstream effectors (e.g., ROCK, mDia). Generic substitution with non-specific or downstream inhibitors, such as the widely used ROCK inhibitor Y-27632 or transcriptional inhibitor CCG-1423, will produce divergent and often confounding experimental outcomes [1]. Rhosin's unique value lies in its direct and selective targeting of the RhoA activation site, a characteristic not shared by these alternative tool compounds [2]. The following evidence quantifies these specific points of differentiation.

Quantitative Differentiation of Rhosin from In-Class and Alternative Rho Pathway Inhibitors


Direct Binding Affinity and Isoform Selectivity: Rhosin vs. Rac1/Cdc42 Inhibitors

Rhosin demonstrates a direct, quantifiable binding affinity for RhoA, but critically, it does not interact with the related GTPases Cdc42 or Rac1, a key differentiator from pan-GTPase or multi-isoform inhibitors [1]. In contrast, the comparator ML141 is a Cdc42-specific inhibitor (IC50 ~200 nM), and EHT 1864 is a Rac family inhibitor (Kd 40-250 nM), each with a distinct isoform profile [2][3].

Rho GTPase GEF interaction Isoform selectivity

Cellular Efficacy: Rhosin's Dose-Dependent Suppression of Mammosphere Formation

In a functional cellular assay using MCF7 breast cancer cells, Rhosin exhibited a clear, dose-dependent inhibition of mammosphere formation, a key indicator of cancer stem cell activity [1]. This contrasts with ROCK inhibitors like Y-27632, which primarily affect cytoskeletal dynamics downstream of RhoA, and may not produce the same specific anti-stemness effect [2].

Breast cancer Mammosphere Cancer stem cell

In Vivo Metastasis Suppression: Quantifiable Reduction in Lung Metastatic Nodules

In a direct in vivo comparison, Rhosin treatment resulted in a statistically significant, dose-dependent reduction in lung metastasis in two independent mouse models [1]. This is a clear differentiator from compounds like CCG-1423, which, despite inhibiting RhoA-mediated transcription, has not been as extensively characterized for its effect on in vivo metastasis in these models [2].

Metastasis In vivo model Breast cancer Melanoma

Synergistic Inhibition: Enhanced Efficacy with RhoGEF Inhibitor Y16

Rhosin demonstrates a quantifiable synergistic effect when used in combination with Y16, a small-molecule inhibitor of the RhoGEF LARG [1]. This combination provides a specific, enhanced inhibition of the LARG-RhoA interaction that is not achievable with either compound alone, a property not observed with other classes of Rho pathway inhibitors like ROCK inhibitors (e.g., Y-27632) [2].

Combination therapy Synergy GEF inhibition Leukemia

Optimal Research Applications for Rhosin Based on Validated Evidence


Investigating RhoA-Specific Signaling in Cancer Cell Migration and Invasion

Rhosin is the preferred tool for experiments requiring specific inhibition of RhoA without confounding effects on Cdc42 or Rac1. Its defined EC50 of 30-50 µM for inhibiting MCF7 mammosphere formation provides a clear experimental benchmark. Use Rhosin in transwell migration and invasion assays (e.g., with MCF7 cells) to attribute observed phenotypic changes directly to RhoA-GEF interaction blockade, as demonstrated in foundational studies [1].

In Vivo Studies of Metastasis Using Syngeneic Mouse Models

Rhosin's validated, dose-dependent reduction of lung metastatic nodules in B16BL6 melanoma and 4T1 breast cancer models makes it the compound of choice for in vivo metastasis studies [1]. Protocols can be designed using intraperitoneal administration at 10-30 mg/kg daily for 14 days, providing a direct path to replicating and extending published findings.

Combination Studies to Achieve Potent RhoA Pathway Blockade

To achieve maximal inhibition of the RhoA activation pathway, consider combining Rhosin with the RhoGEF inhibitor Y16. This combination has been shown to synergistically inhibit the LARG-RhoA interaction and RhoA-mediated signaling in leukemia models, offering a more potent experimental strategy than using Rhosin or Y16 alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.